2-[5-amino-3-(ethylsulfanyl)-4-(4-methoxybenzenesulfonyl)-1H-pyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide
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Overview
Description
2-[5-amino-3-(ethylsulfanyl)-4-(4-methoxybenzenesulfonyl)-1H-pyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-3-(ethylsulfanyl)-4-(4-methoxybenzenesulfonyl)-1H-pyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of various substituents through nucleophilic substitution, sulfonylation, and amination reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of raw materials, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-amino-3-(ethylsulfanyl)-4-(4-methoxybenzenesulfonyl)-1H-pyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrazole ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets and its potential as a bioactive compound.
Medicine: Investigating its therapeutic potential for treating diseases.
Industry: Exploring its use in manufacturing processes or as a specialty chemical.
Mechanism of Action
The mechanism of action of 2-[5-amino-3-(ethylsulfanyl)-4-(4-methoxybenzenesulfonyl)-1H-pyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[5-amino-3-(ethylsulfanyl)-4-(4-methoxybenzenesulfonyl)-1H-pyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide include other pyrazole derivatives with different substituents. Examples might include:
- 2-(5-amino-3-(methylthio)-4-((4-methoxyphenyl)sulfonyl)-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)acetamide
- 2-(5-amino-3-(ethylthio)-4-((4-methylphenyl)sulfonyl)-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which may confer unique biological activities or chemical properties compared to other pyrazole derivatives.
Properties
IUPAC Name |
2-[5-amino-3-ethylsulfanyl-4-(4-methoxyphenyl)sulfonylpyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O4S2/c1-4-31-21-19(32(28,29)16-9-7-15(30-3)8-10-16)20(23)26(25-21)12-18(27)24-17-11-14(22)6-5-13(17)2/h5-11H,4,12,23H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBALMNZLCVFCJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)N)CC(=O)NC3=C(C=CC(=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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